

Total Synthesis of Optically Active Dinordrin: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of optically active **Dinordrin**, a synthetic steroid with significant biological activity. The information is compiled from seminal publications in the field and is intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction

Dinordrin, specifically **Dinordrin** I, is a potent synthetic steroid known for its luteolytic effects, causing a decrease in both plasma estrogen and progesterone levels.[1] Its unique A-nor steroid scaffold and diethynyl functionalities at the C2 and C17 positions contribute to its biological activity, making it a molecule of interest for drug development, particularly in the area of reproductive health. The total synthesis of optically active **Dinordrin** presents a significant challenge in stereocontrolled synthesis and serves as an excellent case study for the construction of complex steroidal frameworks.

Two primary approaches to the synthesis of **Dinordrin** have been reported in the literature: a semi-synthesis from a steroid precursor and a more foundational total synthesis from simpler starting materials. This document will detail the key aspects of both methodologies.

Synthetic Strategies



The synthesis of optically active **Dinordrin** has been approached from two main strategic directions:

- Semi-synthesis from a Steroid Precursor: This approach leverages the existing stereochemistry of a readily available steroid to simplify the synthesis. The key publication by Crabbé et al. (1979) details the preparation of **Dinordrin** I from 17β-hydroxy-A-nor-5α-estran-2-one. This method focuses on the introduction of the diethynyl groups and the modification of the A-ring.
- Total Synthesis: A complete synthesis from non-steroidal starting materials provides a more
 flexible route that is not dependent on the availability of specific steroid precursors. A
 publication by Crabbé, Bieber, and Nassim (1980) outlines a short and flexible total synthesis
 of **Dinordrin**, constructing the A,B-trans-A-norsteroid skeleton from the ground up.

Key Experimental Protocols

While the full experimental details from the original publications are not provided here, this section outlines the key transformations involved in the synthesis of **Dinordrin**.

Semi-synthesis from 17β-hydroxy-A-nor-5α-estran-2-one

The synthesis of **Dinordrin** I from this precursor involves the following key steps:

- Protection of the 17-hydroxyl group: The secondary alcohol at C17 is typically protected to prevent its reaction in subsequent steps.
- Ethynylation at C2 and C17: Introduction of the two ethynyl groups is a critical step. This is generally achieved through the addition of an acetylene equivalent, such as lithium acetylide, to the ketone at C2 and the deprotected ketone at C17. The stereochemical control of the addition to the C2 ketone is a crucial aspect of this step to yield the desired 2β-hydroxy-2α-ethynyl configuration.
- Acylation of the hydroxyl groups: The final step involves the acylation of the newly formed hydroxyl groups at C2 and C17 to yield the dipropionate ester of **Dinordrin**.

Total Synthesis of Dinordrin



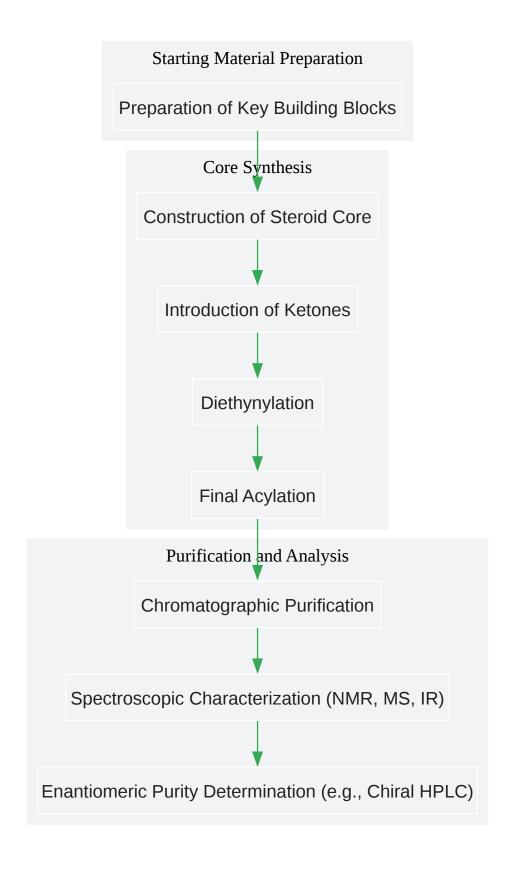




The total synthesis approach builds the A-norsteroid core from simpler starting materials. A plausible retrosynthetic analysis based on published reports would involve the following key disconnections:









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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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